![molecular formula C19H19NOS B11763333 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrrolidin-1-ylmethylbenzoyl Intermediate: This step involves the reaction of pyrrolidine with benzoyl chloride under basic conditions to form the pyrrolidin-1-ylmethylbenzoyl intermediate.
Introduction of Thiobenzaldehyde Moiety: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyl and thiobenzaldehyde moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzoyl and thiobenzaldehyde moieties can participate in various biochemical pathways. These interactions can lead to modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)benzoic acid
- 4-(Pyrrolidin-1-ylmethyl)benzoylbenzonitrile
- Pyrrolidin-2-one derivatives
Uniqueness
4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a pyrrolidine ring and a thiobenzaldehyde moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[2-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(16-9-7-15(14-22)8-10-16)18-6-2-1-5-17(18)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2 |
InChI Key |
TUQSLXKESRTRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
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